molecular formula C8H9BrNNaO3S B113448 Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 73335-78-1

Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No. B113448
CAS RN: 73335-78-1
M. Wt: 302.12 g/mol
InChI Key: GDQBTVSBACSUEH-ZXSAOVMCSA-M
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Description

The compound is a sodium salt of a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic . It has bactericidal activity and binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the bacterial cell wall .


Synthesis Analysis

The compound is a penicillin derivative commonly used in the form of its sodium or potassium salts in the treatment of a variety of infections . It is effective against most gram-positive bacteria and against gram-negative cocci .


Molecular Structure Analysis

The molecular formula of the compound is C16H18N3NaO4S . The compound is an organic sodium salt and contains an ampicillin .


Chemical Reactions Analysis

The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction .


Physical And Chemical Properties Analysis

The compound is a sodium salt and its molecular weight is 371.4 g/mol . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Gibbs Free Energy and Activation Free Energy of Complexation

A study conducted by Helmy, Gomaa, and Abou Eleef (2017) focused on the complexation reaction of Sodium (2S,5R,6R)-6-{[(2R)-2-amino-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Ampicillin sodium salt) with Ca+2 and Ba+2 ions in methanol. The research concluded the formation of 1:1 and 2:1 (M:L) stoichiometric complexes, determining the formation constants and thermodynamic parameters like Gibbs free energies of these complexes. This study provides valuable insights into the thermodynamic properties of ampicillin sodium salt's complexation with divalent cations, which could be relevant for developing new chemical reactions and understanding the compound's behavior in various solvents and temperatures (Helmy, Gomaa, & Abou Eleef, 2017).

Molar Enthalpy of Crystallization

Su and Wang (2010) estimated the molar enthalpies of crystallization of (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in sodium sulfate and ammonium sulfate aqueous solutions. Their findings showed a positive effect of temperature on solubility, leading to an exothermic crystallization process. This research could contribute to the understanding of the crystallization process of related compounds in different electrolyte solutions, which is crucial for pharmaceutical synthesis and material science (Su & Wang, 2010).

Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-lactams

Mollet, D’hooghe, and Kimpe (2012) presented a methodology for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, which are related to the chemical structure of interest. This research is particularly relevant for the field of drug design, offering a new route for creating bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, potentially useful for developing new pharmaceuticals (Mollet, D’hooghe, & Kimpe, 2012).

Safety And Hazards

The compound is considered hazardous and may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQBTVSBACSUEH-ZXSAOVMCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223566
Record name Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

CAS RN

73335-78-1
Record name Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073335781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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